6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-E-20 typically involves recombinant DNA technology. The gene encoding OSM-E-20 is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of OSM-E-20 follows a similar approach but on a larger scale. The process involves the fermentation of genetically modified microorganisms in bioreactors, followed by purification and formulation of the protein. The production conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
OSM-E-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability, bioavailability, and efficacy .
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-E-20 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions include modified versions of OSM-E-20 with enhanced properties. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
OSM-E-20 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study protein-protein interactions and enzyme kinetics
Medicine: The compound is being explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer
Industry: OSM-E-20 is used in the development of biopharmaceuticals and as a tool in drug discovery
Mechanism of Action
OSM-E-20 exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the JAK-STAT and MAPK pathways, which regulate gene expression and cellular responses. The primary molecular targets of OSM-E-20 are the oncostatin M receptor and the leukemia inhibitory factor receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-E-20 include other members of the oncostatin M family, such as oncostatin M itself and leukemia inhibitory factor .
Uniqueness
What sets OSM-E-20 apart from these similar compounds is its unique receptor binding profile and the specific downstream effects it induces. While oncostatin M and leukemia inhibitory factor share some overlapping functions, OSM-E-20 has distinct biological activities that make it particularly valuable in certain research and therapeutic contexts .
Properties
Molecular Formula |
C12H7ClF3N3O |
---|---|
Molecular Weight |
301.65 g/mol |
IUPAC Name |
6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H7ClF3N3O/c13-10-3-1-2-8(19-10)11(20)18-7-4-5-17-9(6-7)12(14,15)16/h1-6H,(H,17,18,20) |
InChI Key |
VNCOWSRRKZJWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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